molecular formula C17H19ClF2N4O2S B2442362 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1185128-62-4

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2442362
CAS No.: 1185128-62-4
M. Wt: 416.87
InChI Key: JSNRPOKEAOHIFP-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClF2N4O2S and its molecular weight is 416.87. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2S.ClH/c1-10-7-13(25-21-10)16(24)23(6-4-5-22(2)3)17-20-15-12(19)8-11(18)9-14(15)26-17;/h7-9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRPOKEAOHIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzo[d]thiazole moiety
  • Isosazole ring
  • Dimethylamino group

Its molecular formula is C16H18F2N4OSC_{16}H_{18}F_2N_4OS, with a molecular weight of 350.4 g/mol. The presence of fluorine atoms is believed to enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds related to the benzothiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismActivity (Zone of Inhibition)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamideE. coli30 mm
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamideS. aureus32 mm

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation .

Cell LineIC50 (µM)Mechanism
AGS (gastric cancer)10 µMCaspase activation
HCT116 (colon cancer)20 µMApoptotic pathway

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research suggests that it may inhibit protein kinases involved in cell signaling pathways critical for cancer cell proliferation . Additionally, computational docking studies have indicated potential binding interactions with VEGFR-2 kinase, suggesting a pathway for its anticancer effects .

Case Studies

  • Antimicrobial Study : A recent investigation focused on the antibacterial efficacy of various benzothiazole derivatives, including our compound of interest. The study found significant inhibition against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : Another study evaluated the antiproliferative effects of benzothiazole derivatives on multiple cancer cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µg/mL .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents, particularly against various types of cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with similar structural features to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride exhibit inhibitory activity against key protein kinases involved in cancer progression. For instance, studies have demonstrated that derivatives of isoxazole can effectively inhibit FLT3 and FLT3-ITD kinases, which are crucial in acute myeloid leukemia (AML) treatment .

Table 1: Comparison of Isoxazole Derivatives and Their Anticancer Activity

Compound NameTarget KinaseIC50 (nM)Reference
Compound 7dFLT3106
Compound XYZFLT3-ITD301

Neurodegenerative Diseases

The compound's unique structure suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that target tau protein aggregation are being explored for their ability to mitigate neurodegeneration associated with tauopathies .

Biological Interactions

Understanding the biological interactions of this compound is crucial for its application in drug development. Interaction studies have indicated that it may bind to various biological targets, enhancing its pharmacological profile.

Protein Kinase Inhibition

The compound's ability to inhibit specific protein kinases can lead to the development of targeted therapies for cancers characterized by abnormal kinase activity. The structural components suggest a mechanism of action that involves competitive inhibition at the ATP-binding site of kinases .

Table 2: Potential Biological Targets of the Compound

Biological TargetInteraction TypeImplication
FLT3Competitive InhibitionAML treatment
Tau ProteinAggregation InhibitionAlzheimer's disease treatment

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from simpler precursors and employing techniques such as chromatography for purification.

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profiles of compounds similar to this compound.

Clinical Applications

A notable study highlighted the compound's potential in preclinical models for both cancer and neurodegenerative diseases, demonstrating significant reductions in tumor size and improvements in cognitive function metrics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step pathways:

  • Isoxazole ring formation : Cyclization of precursors under controlled conditions (e.g., 80–100°C in aprotic solvents like DMF) .
  • Coupling reactions : Introducing the difluorobenzo[d]thiazole moiety via nucleophilic substitution or amide bond formation, requiring catalysts like EDCI/HOBt .
  • Purification : Chromatography (silica gel or HPLC) ensures >95% purity, confirmed by NMR and mass spectrometry .
  • Optimization : Yield and purity depend on solvent polarity (e.g., acetonitrile for intermediates), temperature gradients, and stoichiometric ratios of amines to acyl chlorides .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Answer :

  • 1H/13C NMR : Assign peaks for fluorine-substituted benzo[d]thiazole (δ 160–165 ppm for C-F) and isoxazole protons (δ 6.5–7.0 ppm) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and tertiary amine N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .

Q. How can solubility and stability under physiological conditions be assessed for in vitro studies?

  • Answer :

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol; use UV-Vis spectroscopy to quantify solubility limits .
  • Stability assays : Incubate at 37°C for 24–72 hours, monitor degradation via HPLC, and identify hydrolytic byproducts (e.g., free carboxylic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across cell-based assays?

  • Answer :

  • Dose-response normalization : Account for batch-to-batch variability in compound purity (e.g., residual solvents affecting IC50) .
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions with kinases or GPCRs .
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding to fluorinated benzo[d]thiazole pockets (e.g., ATP-binding sites) .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR analysis : Modify dimethylamino propyl or isoxazole substituents to optimize binding affinity (ΔG < -10 kcal/mol) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Answer :

  • Flow chemistry : Optimize exothermic reactions (e.g., cyclization) using microreactors to enhance safety and yield .
  • Catalyst recycling : Use immobilized Pd/C or enzyme-based catalysts for cost-effective coupling steps .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., pH, temperature) for reproducibility .

Data Contradiction Analysis

Q. Why do fluorinated benzo[d]thiazole derivatives exhibit variable enzymatic inhibition in kinase assays?

  • Answer :

  • Steric effects : 4,6-Difluoro substitution may hinder access to hydrophobic kinase pockets, reducing potency compared to mono-fluoro analogs .
  • Solvent exposure : Polar dimethylamino propyl groups increase solubility but may disrupt target binding in low-pH microenvironments .
  • Redox sensitivity : Thiazole sulfur and isoxazole oxygen may participate in off-target redox reactions, altering assay outcomes .

Methodological Recommendations

Q. How should researchers prioritize functional group modifications to enhance selectivity?

  • Answer :

  • Replace dimethylamino propyl : Test morpholinopropyl or piperazinyl groups to reduce cationic charge and improve membrane permeability .
  • Modify isoxazole methylation : Introduce bulkier substituents (e.g., trifluoromethyl) to enhance steric hindrance against off-targets .
  • Fluorine positional scanning : Synthesize 5,7-difluoro analogs to compare electronic effects on target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.